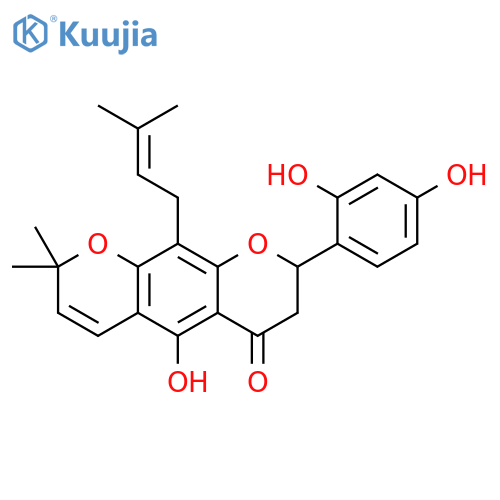Cas no 57096-07-8 (flemichin D)
フレミキンDは、高度に精製された有機化合物であり、特に抗炎症作用と免疫調節機能に優れた特性を示します。その化学構造は、特異的な酵素阻害メカニズムを通じて、炎症性サイトカインの産生を効果的に抑制します。本品は、高い生体適合性と安定性を備えており、in vitroおよびin vivo試験において優れた薬理効果が確認されています。さらに、他の薬剤との相互作用が少ないため、併用療法にも適しています。フレミキンDは、研究用試薬としての利用に加え、創薬分野での応用が期待される化合物です。

flemichin D structure
flemichin D 化学的及び物理的性質
名前と識別子
-
- flemichin D
- (8S)-8-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-en-1-yl)-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-6-one
- 2H,6H-Benzo(1,2-b:5,4-b')dipyran-6-one, 8-(2,4-dihydroxyphenyl)-7,8-dihydro-5-hydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-, (S)-
- AKOS040763375
- CHEMBL550565
- 8-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-en-1-yl)-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one
- BDBM50495309
- (8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one
- 57096-07-8
- DTXSID50972561
- 8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one
- 8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano(3,2-g)chromen-6-one
- (8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano(3,2-g)chromen-6-one
-
- インチ: InChI=1S/C25H26O6/c1-13(2)5-7-17-23-16(9-10-25(3,4)31-23)22(29)21-19(28)12-20(30-24(17)21)15-8-6-14(26)11-18(15)27/h5-6,8-11,20,26-27,29H,7,12H2,1-4H3/t20-/m0/s1
- InChIKey: DFVFCZXJTRKRPI-FQEVSTJZSA-N
- ほほえんだ: CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C
計算された属性
- せいみつぶんしりょう: 422.17298
- どういたいしつりょう: 422.17293854g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 3
- 複雑さ: 738
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 96.2Ų
じっけんとくせい
- PSA: 96.22
flemichin D 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6327-5 mg |
Flemichin D |
57096-07-8 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
| TargetMol Chemicals | TN6327-1 mL * 10 mM (in DMSO) |
Flemichin D |
57096-07-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
| TargetMol Chemicals | TN6327-5mg |
Flemichin D |
57096-07-8 | 5mg |
¥ 12950 | 2024-07-20 | ||
| TargetMol Chemicals | TN6327-1 ml * 10 mm |
Flemichin D |
57096-07-8 | 1 ml * 10 mm |
¥ 15500 | 2024-07-20 |
flemichin D 関連文献
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
57096-07-8 (flemichin D) 関連製品
- 123702-94-3(2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,8-(2,4-dihydroxyphenyl)-7,8-dihydro-5-hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-(9CI))
- 92280-12-1(Sanggenon N)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
